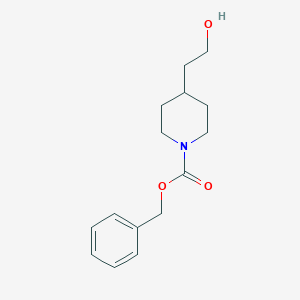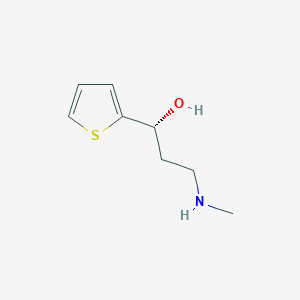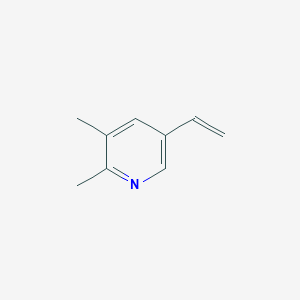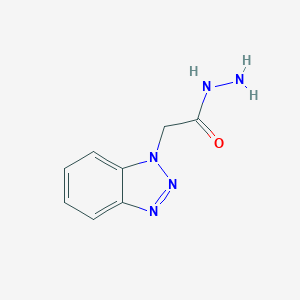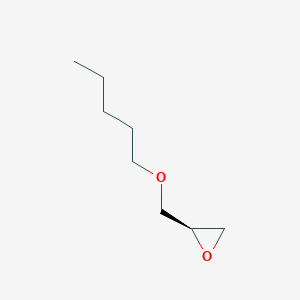![molecular formula C8H6BrNS B056121 7-(Bromomethyl)thieno[2,3-c]pyridine CAS No. 120009-91-8](/img/structure/B56121.png)
7-(Bromomethyl)thieno[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Bromomethyl)thieno[2,3-c]pyridine is a chemical compound that has recently gained significant attention in the scientific community. This compound is a heterocyclic aromatic compound that contains both a thieno and pyridine ring. It has been found to have potential uses in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
The mechanism of action of 7-(Bromomethyl)thieno[2,3-c]pyridine is not fully understood. However, studies have shown that it acts as a potent inhibitor of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Additionally, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
生化学的および生理学的効果
The biochemical and physiological effects of 7-(Bromomethyl)thieno[2,3-c]pyridine are still being studied. However, studies have shown that it has the potential to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Additionally, it has been found to have low toxicity in animal studies, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 7-(Bromomethyl)thieno[2,3-c]pyridine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, it has been found to have low toxicity in animal studies, making it a safer alternative to other compounds. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many future directions for research on 7-(Bromomethyl)thieno[2,3-c]pyridine. One area of focus is the development of new therapeutic agents for the treatment of cancer and inflammatory disorders. Additionally, there is potential for the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of 7-(Bromomethyl)thieno[2,3-c]pyridine can be achieved through a few different methods. One method involves the reaction of 2-thiophenecarboxaldehyde and 2-bromo-3-picoline in the presence of a base. Another method involves the reaction of 2-thiophenecarboxylic acid and 2-bromo-3-picoline in the presence of a coupling reagent. Both methods have been successful in producing 7-(Bromomethyl)thieno[2,3-c]pyridine with high yields.
科学的研究の応用
The potential scientific research applications of 7-(Bromomethyl)thieno[2,3-c]pyridine are vast. One of the most promising areas of research is in medicinal chemistry. Studies have shown that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
120009-91-8 |
|---|---|
製品名 |
7-(Bromomethyl)thieno[2,3-c]pyridine |
分子式 |
C8H6BrNS |
分子量 |
228.11 g/mol |
IUPAC名 |
7-(bromomethyl)thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5H2 |
InChIキー |
OJOCNDWCRGYQNG-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1C=CS2)CBr |
正規SMILES |
C1=CN=C(C2=C1C=CS2)CBr |
同義語 |
Thieno[2,3-c]pyridine, 7-(bromomethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



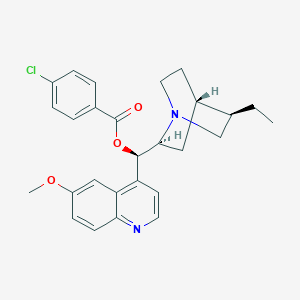
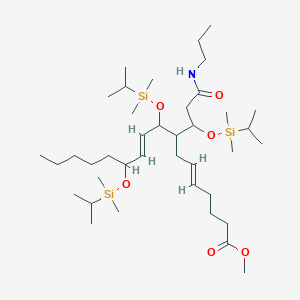
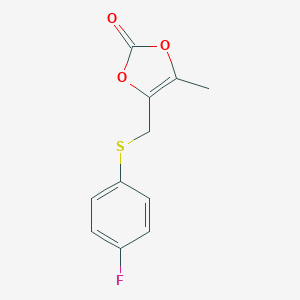
![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)
![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)
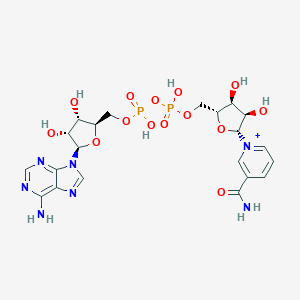
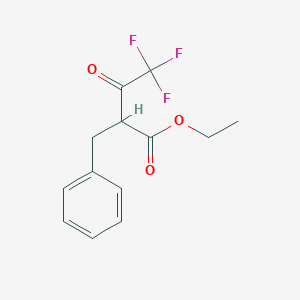
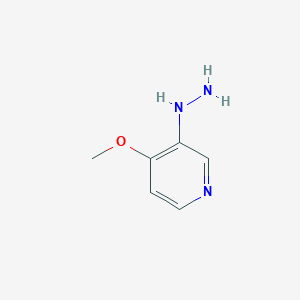
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)
